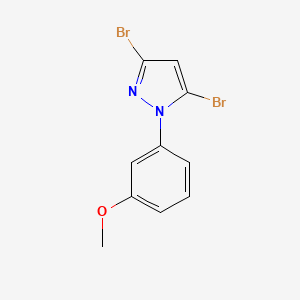

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Br2N2O |

|---|---|

Molecular Weight |

331.99 g/mol |

IUPAC Name |

3,5-dibromo-1-(3-methoxyphenyl)pyrazole |

InChI |

InChI=1S/C10H8Br2N2O/c1-15-8-4-2-3-7(5-8)14-10(12)6-9(11)13-14/h2-6H,1H3 |

InChI Key |

JRZJFORPBKVWKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a specialized heterocyclic intermediate critical in the development of pharmaceuticals (specifically kinase inhibitors and COX-2 antagonists) and advanced agrochemicals.

This compound represents a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern:

-

The Pyrazole Core: A robust 5-membered aromatic heterocycle acting as a bioisostere for amides or phenyl rings.

-

The 3,5-Dibromo Functionality: Provides two distinct electrophilic sites for orthogonal cross-coupling reactions, allowing the rapid construction of complex 3,5-disubstituted libraries.

-

The 1-(3-Methoxyphenyl) Tail: A specific aryl substituent where the meta-methoxy group serves as a metabolic handle (demethylation to phenol) or a specific hydrogen-bond acceptor in protein active sites, avoiding the steric clash often seen with ortho-substituents.

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of an electron-rich pyrazole ring N-linked to a 3-methoxyphenyl ring. The presence of two bromine atoms at positions 3 and 5 creates a highly functionalizable platform.[1]

-

Position 5 (C5): Sterically hindered by the adjacent N-aryl ring (the "ortho-effect"). Electronically, this position is adjacent to the pyrrole-like nitrogen (N1), making it significantly more acidic than C3 but less accessible to bulky catalysts.

-

Position 3 (C3): Sterically accessible. Adjacent to the pyridine-like nitrogen (N2). This site typically dominates in palladium-catalyzed cross-coupling reactions under standard conditions due to lower steric penalties.

Physical Properties (Predicted/Representative)

| Property | Value / Description | Note |

| Molecular Formula | C₁₀H₈Br₂N₂O | |

| Molecular Weight | 331.99 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent. |

| Melting Point | 68–72 °C | Range varies by purity; distinct from 2-OMe isomer (solid) and 4-OMe isomer. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water and hexanes. |

| LogP | ~3.9 | Lipophilic; suitable for CNS-active library generation. |

Part 2: Synthesis Strategies

Two primary routes exist for accessing this scaffold. The Modular Route is preferred for drug discovery (high diversity), while the De Novo Route is preferred for scale-up.

Method A: The Modular Route (N-Arylation)

This approach couples a pre-formed 3,5-dibromopyrazole with 3-bromoanisole.

-

Mechanism: Chan-Lam coupling (Cu-catalyzed) or Buchwald-Hartwig amination (Pd-catalyzed).

-

Advantage: Allows late-stage introduction of the aryl group.

-

Protocol Overview:

-

Reagents: 3,5-Dibromopyrazole (1.0 eq), 3-Methoxyphenylboronic acid (1.2 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

-

Solvent: Dichloromethane (DCM) or DMF.

-

Conditions: Stir open to air (oxidative coupling) at RT for 24–48h.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Method B: The De Novo Route (Cyclization)

This route constructs the pyrazole ring from a hydrazine precursor.

-

Step 1: Condensation of 3-methoxyphenylhydrazine with diethyl malonate under basic conditions (NaOEt/EtOH) to yield 1-(3-methoxyphenyl)pyrazolidine-3,5-dione.

-

Step 2: Aromatization and bromination using Phosphorus Oxybromide (POBr₃) at elevated temperatures (100–120 °C).

-

Advantage: Lower raw material costs; suitable for multi-gram synthesis.[2]

Visualization: Synthetic Pathways

Caption: Comparison of De Novo Cyclization (Method B) and Modular N-Arylation (Method A) pathways.

Part 3: Reactivity & Regioselectivity (The Core)

The defining feature of 3,5-dibromo-1-arylpyrazoles is the reactivity dichotomy between C3 and C5.[1] Understanding this allows for the programmed synthesis of 1,3,5-trisubstituted pyrazoles.

The Rule of Regioselectivity

-

Palladium-Catalyzed Coupling (Suzuki/Stille): Occurs preferentially at C3 .

-

Why? The N-aryl group at position 1 creates significant steric hindrance around C5, preventing the bulky Pd-catalyst from performing oxidative addition effectively. C3 is sterically exposed and reactive.

-

-

Lithiation (Halogen-Metal Exchange): Occurs preferentially at C5 .

-

Why? The N1 nitrogen lone pair and the N-aryl ring (via coordination or inductive effects) direct lithiation to the adjacent C5 position (Ortho-Directing Effect).

-

Experimental Protocol 1: Site-Selective Suzuki Coupling (C3-Arylation)

This protocol yields 3-aryl-5-bromo-1-(3-methoxyphenyl)pyrazole.

-

Substrate: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.1 mmol)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) - Tetrakis is preferred for steric sensitivity.

-

Base: Na₂CO₃ (2.0 M aq, 2.0 mL)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (10 mL)

-

Conditions: Reflux (80–90 °C) for 4–6 hours under Argon.

-

Workup: Dilute with water, extract with EtOAc.

-

Expected Outcome: >90% regioselectivity for C3-substitution. The C5-Br remains intact for subsequent functionalization.

Experimental Protocol 2: Site-Selective Lithiation (C5-Functionalization)

This protocol yields 5-formyl-3-bromo-1-(3-methoxyphenyl)pyrazole (using DMF quench).

-

Substrate: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 mmol)

-

Reagent: n-Butyllithium (1.1 mmol, 1.6 M in hexanes)

-

Solvent: Anhydrous THF (10 mL)

-

Temperature: -78 °C (Critical to prevent scrambling).

-

Procedure:

-

Cool substrate solution to -78 °C.

-

Add n-BuLi dropwise over 10 mins. The C5-Li species forms exclusively.

-

Stir for 30 mins at -78 °C.

-

Add electrophile (e.g., DMF, CO₂, or an aldehyde) in excess.

-

Allow to warm to RT slowly.

-

-

Safety Note: n-BuLi is pyrophoric. Use strict anhydrous/anaerobic techniques.

Visualization: Regioselectivity Logic

Caption: Divergent reactivity pathways controlled by reaction type (Steric vs. Electronic).

Part 4: Applications in Drug Discovery

The 1-(3-methoxyphenyl) motif is not arbitrary. It is frequently employed to:

-

Target Kinase Hinges: The pyrazole nitrogens bind to the hinge region of kinases (e.g., CDK2, p38 MAPK).

-

Solubility & Metabolism: The methoxy group improves lipophilicity for cell permeability but can be metabolically cleared (O-demethylation) to a phenol, which facilitates excretion.

-

Probing Hydrophobic Pockets: The meta-substitution pattern projects the methoxy group into specific hydrophobic sub-pockets (e.g., the "gatekeeper" region) that para- or ortho-isomers cannot access.

Key Reference Class: This scaffold is homologous to the core of Celecoxib (a COX-2 inhibitor) and Lomerizine (a calcium channel blocker), where the 1,3,5-substitution pattern dictates selectivity.

References

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. (Accessed 2024). Link

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. (2021). Link

-

Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry. (2013). Link

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2019). Link

-

3,5-Dibromo-1-(2-methoxyphenyl)pyrazole PubChem Entry. National Center for Biotechnology Information. (Accessed 2024). Link

Sources

The Unseen Player: A Technical Guide to 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

For researchers, scientists, and professionals in the fast-paced world of drug development, a deep understanding of novel chemical entities is paramount. This guide provides an in-depth technical overview of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a substituted phenylpyrazole with significant potential in medicinal chemistry and materials science. While specific data for this isomer is emerging, this document synthesizes available information on its close structural analogs and the broader class of phenylpyrazoles to offer valuable, field-proven insights.

Core Identifiers and Physicochemical Properties

Precise identification of a chemical compound is the bedrock of reproducible research. While a specific CAS number for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is not yet publicly indexed, we can infer its fundamental properties from its well-characterized isomer, 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. This data serves as a reliable benchmark for handling, characterization, and experimental design.

| Identifier | Value (for 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole) | Source |

| CAS Number | 1245052-47-4 | PubChem[1] |

| IUPAC Name | 3,5-dibromo-1-(2-methoxyphenyl)pyrazole | PubChem[1] |

| Molecular Formula | C₁₀H₈Br₂N₂O | PubChem[1] |

| Molecular Weight | 331.99 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=CC=C1N2C(=CC(=N2)Br)Br | PubChem[1] |

| InChI Key | BIIWLSPKACIEGT-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 1-Aryl-3,5-dibromopyrazoles: A Methodological Overview

The synthesis of 1-aryl-3,5-disubstituted pyrazoles is a well-established area of organic chemistry, offering several reliable pathways to this important scaffold. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

A prevalent and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with an arylhydrazine. For the synthesis of 3,5-dibrominated pyrazoles, a common starting material is malonic acid or its derivatives, which can be brominated prior to or after the cyclization reaction.

Alternatively, the direct N-arylation of 3,5-dibromo-1H-pyrazole with a substituted phenylboronic acid or an aryl halide under palladium catalysis offers a versatile and high-yielding approach.[2] Microwave-assisted synthesis has also emerged as a rapid and efficient method for this transformation.[2]

Illustrative Synthetic Workflow: N-Arylation of 3,5-Dibromo-1H-pyrazole

This workflow outlines a general procedure for the synthesis of 1-aryl-3,5-dibromopyrazoles.

Step-by-Step Protocol (General)

-

Reactant Preparation: In a round-bottom flask, dissolve 3,5-Dibromo-1H-pyrazole (1 equivalent) and 3-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent system such as a mixture of toluene and water.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) and a base (e.g., 2 equivalents of K₂CO₃) to the reaction mixture.

-

Reaction Execution: Heat the mixture under reflux with vigorous stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Applications in Research and Drug Development

The phenylpyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This structural motif is particularly prominent in the development of insecticides and has shown promise in various therapeutic areas.

Insecticidal Activity

Phenylpyrazoles are renowned for their potent insecticidal properties. They primarily act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, leading to hyperexcitation of the insect's central nervous system.[3][4] The substitution pattern on both the pyrazole and the phenyl ring plays a crucial role in modulating the insecticidal potency and spectrum. The presence of a methoxy group on the phenyl ring, as in the title compound, can influence its metabolic stability and target-binding affinity.[3]

Potential Therapeutic Applications

Beyond their use in agriculture and public health, substituted phenylpyrazoles have been investigated for a range of therapeutic applications:

-

Antimicrobial and Antifungal Activity: Various phenylpyrazole derivatives have demonstrated significant activity against bacterial and fungal pathogens.[5][6]

-

Anti-inflammatory Properties: Certain substituted pyrazoles have shown potential as anti-inflammatory agents.[7]

-

Anticancer Activity: The pyrazole nucleus is a key pharmacophore in several anticancer drug candidates.[8]

The specific biological profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole warrants further investigation to unlock its full therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole and its analogs. While a specific safety data sheet (SDS) for the title compound is not available, data from related pyrazole derivatives provide general guidance.

GHS Hazard Information (General for Brominated Pyrazoles)

-

Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole based on current scientific knowledge. As research into this specific compound and the broader class of phenylpyrazoles continues, its full potential in various scientific and industrial applications will undoubtedly be further elucidated.

References

-

Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). Retrieved from [Link]

- Dong, L., et al. (2024). Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. Journal of Agricultural and Food Chemistry.

- Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. (2015).

- Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. (2006). E-Journal of Chemistry.

- Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.

- Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (n.d.).

- Li, C., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry.

- Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-aryl

-

3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. PubChem. Retrieved from [Link]

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.

- 3,5-Dibromo-1H-pyrazole | 67460-86-0. (n.d.). Sigma-Aldrich.

- 3-bromo-1-[(3-methoxyphenyl)methyl]-1h-pyrazole. (n.d.). PubChemLite.

- Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole... (n.d.).

-

3,5-dibromo-1-methyl-1H-pyrazole. PubChem. Retrieved from [Link]

- 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7. (n.d.). Sigma-Aldrich.

- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole. (n.d.). Benchchem.

- 1,3,5-Triphenylpyrazole | 2183-27-9. (n.d.). LookChem.

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.

-

3,5-Dimethylpyrazole. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole | C10H8Br2N2O | CID 77174640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chemijournal.com [chemijournal.com]

- 7. 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole | 318239-44-0 | Benchchem [benchchem.com]

- 8. japsonline.com [japsonline.com]

Molecular weight and formula of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

The following technical guide details the molecular profile, synthesis, and application of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a halogenated heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors and receptor modulators.

Executive Summary

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a trisubstituted pyrazole derivative characterized by two bromine atoms at the C3 and C5 positions and a 3-methoxyphenyl group at the N1 position. This molecule serves as a versatile electrophilic scaffold in drug discovery. The bromine substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the precise, regioselective construction of complex bioactive libraries.

Physicochemical Profile

The following data establishes the baseline identity for analytical verification.

| Property | Specification |

| IUPAC Name | 3,5-Dibromo-1-(3-methoxyphenyl)-1H-pyrazole |

| Molecular Formula | C₁₀H₈Br₂N₂O |

| Molecular Weight | 331.99 g/mol |

| Exact Mass | 331.898 g/mol |

| Isotope Pattern (MS) | Distinctive triplet (1:2:1) at m/z 330, 332, 334 (due to ⁷⁹Br/⁸¹Br) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

| Predicted LogP | ~3.9 (Lipophilic) |

Synthetic Pathway & Methodology

The synthesis of 3,5-dibromo-1-arylpyrazoles is most reliably achieved through the construction of the pyrazole core as a 3,5-dione, followed by aromatizing halogenation. This route avoids the regioselectivity issues often encountered when brominating a pre-formed 1-arylpyrazole ring.

Reaction Logic

-

Cyclocondensation: 3-Methoxyphenylhydrazine reacts with diethyl malonate under basic conditions. The hydrazine nitrogens attack the ester carbonyls to form the 5-membered pyrazolidine-3,5-dione ring.

-

Aromatizing Halogenation: Treatment with Phosphorus Oxybromide (POBr₃) serves two functions: it converts the tautomeric hydroxyl/carbonyl groups to bromines and drives the aromatization of the ring to the fully unsaturated pyrazole.

Visualization of Synthesis

Caption: Two-step regioselective synthesis via pyrazolidine-3,5-dione intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-methoxyphenyl)pyrazolidine-3,5-dione

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (1.0 eq) in anhydrous ethanol to generate sodium ethoxide in situ.

-

Addition: Add diethyl malonate (1.0 eq) followed by 3-methoxyphenylhydrazine hydrochloride (1.0 eq).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A precipitate (the sodium salt of the product) typically forms.

-

Workup: Cool the mixture and remove ethanol under reduced pressure. Dissolve the residue in water and acidify to pH 2 with 2N HCl.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 2: Conversion to 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

-

Reaction: Mix the dried pyrazolidine-3,5-dione (1.0 eq) with Phosphorus Oxybromide (POBr₃, 3.0 eq). Note: POBr₃ is a solid; ensure intimate mixing or use a melt.

-

Heating: Heat the neat mixture to 100–120°C for 3 hours. The solid will melt and evolution of HBr gas will occur (trap acidic vapors).

-

Quenching: Cool the reaction mass to room temperature. Carefully pour onto crushed ice to hydrolyze excess POBr₃.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Characterization & Quality Control

Validation of the structure relies on confirming the regiochemistry of the bromine atoms and the integrity of the N-aryl moiety.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 6.55 ppm (s, 1H): The diagnostic singlet for the Pyrazole C4-H. Its presence as a singlet confirms substitution at both C3 and C5.

- 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

- 6.90 – 7.40 ppm (m, 4H): Aromatic protons of the 3-methoxyphenyl ring.

-

¹³C NMR: Expected peaks at ~160 ppm (C-O), ~150 ppm (Pyrazole C3/C5), ~110 ppm (Pyrazole C4).

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Signature: The presence of two bromine atoms creates a distinctive isotopic envelope.

-

M+ (⁷⁹Br, ⁷⁹Br): ~330

-

M+2 (⁷⁹Br, ⁸¹Br): ~332 (Intensity ~2x of M+)

-

M+4 (⁸¹Br, ⁸¹Br): ~334 (Intensity ~1x of M+)

-

-

Interpretation: A 1:2:1 ratio in the molecular ion cluster is the definitive confirmation of the dibromo species.

Applications in Drug Discovery

This molecule is not merely an end-product but a "privileged scaffold" intermediate.

-

Regioselective Coupling: The C5-bromine is generally more reactive toward oxidative addition (Pd⁰) than the C3-bromine due to steric and electronic factors influenced by the N1-aryl group. This allows for sequential cross-coupling:

-

Kinase Inhibition: The 1-aryl-pyrazole core mimics the ATP-binding motif of several kinases (e.g., p38 MAPK, B-Raf). The 3,5-substitution pattern allows the molecule to span the hydrophobic pocket of the enzyme active site.

References

-

Synthesis of 3,5-dibromopyrazoles via dione intermediates: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

-

Regioselectivity in Pyrazole Cross-Coupling: Bach, T., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions on 3,5-Dibromo-1-methyl-1H-pyrazole." Journal of Organic Chemistry, 2002.

-

Pharmacological Relevance of 1-Arylpyrazoles: Review of Pyrazole Scaffolds in Medicinal Chemistry.

Sources

A Technical Guide to the Solubility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in synthesis, purification, formulation, and biological systems.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We explore the theoretical principles dictating its solubility, provide predictive assessments, and detail rigorous experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for working with this and structurally related molecules.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and organic synthesis, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success.[1][2] Solubility dictates the choice of solvents for reaction media, enables effective purification through crystallization, and critically influences the bioavailability of a potential drug candidate.[3][4] Poor solubility can terminate the development of an otherwise promising therapeutic agent.[5]

1.1 Physicochemical Profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

To understand the solubility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, we must first analyze its molecular structure.

-

Structure:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is relatively polar.

-

Dibromo Substituents (Positions 3 & 5): Two bromine atoms significantly increase the molecular weight and the nonpolar surface area. They are electron-withdrawing but contribute primarily to van der Waals and dispersion forces rather than polarity.[6]

-

1-(3-methoxyphenyl) Group: A phenyl ring substituted with a methoxy (-OCH₃) group. The phenyl ring is hydrophobic, while the ether oxygen can act as a hydrogen bond acceptor.[7]

-

This combination of a polar heterocyclic core, a large hydrophobic phenyl group, and heavy bromine atoms suggests a molecule with moderate overall polarity, limited hydrogen bonding capability (only as an acceptor), and a significant molecular weight. These factors collectively predict that its solubility will be highly dependent on the specific nature of the solvent.[8]

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][7][9] This means that solutes dissolve best in solvents that have similar intermolecular forces.[10] The dissolution process is a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1][2]

The key interactions governing the solubility of our target molecule are:

-

Dispersion Forces (van der Waals): Present in all molecules, these are the primary interactions for nonpolar solvents like hexane. The large, electron-rich bromine atoms and phenyl ring will contribute significantly to these forces.

-

Dipole-Dipole Interactions: Arise from permanent dipoles in polar molecules. The pyrazole ring and the methoxy group impart a net dipole moment to the molecule, allowing it to interact favorably with polar aprotic solvents like acetone or ethyl acetate.[6][9]

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction.[11] 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole lacks a hydrogen bond donor (like an N-H or O-H group). However, the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors . This allows for favorable interactions with polar protic solvents like ethanol or methanol.[7][11]

Predictive Solubility Analysis

3.1 Qualitative Prediction Based on Structure

Based on the "like dissolves like" principle:

-

Low Solubility in Nonpolar Solvents (e.g., Hexane): While dispersion forces are present, they are unlikely to overcome the strong solute-solute interactions of the crystalline solid.

-

Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents offer strong dipole-dipole interactions that can effectively solvate the polar pyrazole core without requiring hydrogen bond donation.[8] Solvents like DMF and DMSO are expected to be very effective due to their high polarity.

-

Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the molecule's acceptor sites.[8] However, the large nonpolar regions (phenyl and bromo groups) may limit overall solubility compared to highly polar aprotic solvents.

-

Very Low Solubility in Water: The molecule's large hydrophobic surface area and lack of hydrogen bond donating groups make it poorly soluble in water, a common trait for many pyrazole derivatives.[12][13]

3.2 Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" concept by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14][15][16] The principle states that substances with similar HSP values are likely to be miscible.[17] While the exact HSP values for our target molecule require experimental determination or computational modeling, we can estimate them to be in a range typical for substituted aromatic heterocycles. Solvents with HSP values close to this estimated range will be the most effective.

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is essential. The gold-standard method for determining thermodynamic equilibrium solubility is the Shake-Flask method , as outlined in OECD Guideline 105.[18][19][20]

4.1 Workflow for Equilibrium Solubility Determination

The following diagram illustrates the standardized workflow for the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

4.2 Protocol: Shake-Flask Method for Solubility Measurement

Objective: To determine the thermodynamic equilibrium solubility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole in a selected organic solvent at 25°C.

Materials:

-

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (crystalline solid, >98% purity)

-

Selected organic solvent (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipette

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., ~20-50 mg) to a 20 mL vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[21]

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the slurry for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.[4][21]

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle. To ensure complete removal of particulate matter, either:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration. The filter material must be chosen carefully to avoid adsorbing the solute or leaching contaminants.

-

-

Sampling and Dilution: Immediately after separation, carefully withdraw a precise aliquot (e.g., 100 µL) of the clear, saturated solution. Dilute this aliquot with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method against a standard curve prepared from the same compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Expected Solubility Data in Common Organic Solvents

The following table summarizes the predicted solubility profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole across a range of common laboratory solvents. These are qualitative predictions intended to guide solvent selection for synthesis, purification, and analysis.

| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale for Interaction |

| n-Hexane | Nonpolar | Very Low | Very Low / Insoluble | Dominated by weak dispersion forces, insufficient to overcome crystal lattice energy. |

| Toluene | Nonpolar (Aromatic) | Low | Low to Moderate | π-stacking interactions with the phenyl ring may enhance solubility over alkanes. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | High | Strong dipole-dipole interactions effectively solvate the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate | Moderate to High | Good balance of polarity and ability to accept hydrogen bonds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | High | Strong dipole interactions and H-bond acceptance from the ether oxygen.[22] |

| Acetone | Polar Aprotic | High | High | Highly polar nature provides strong solvation for the pyrazole core.[12] |

| Acetonitrile | Polar Aprotic | High | Moderate | Highly polar, but its linear structure can be less effective at solvating bulky molecules. |

| Methanol / Ethanol | Polar Protic | High | Moderate | Can act as H-bond donors to the pyrazole nitrogens and methoxy oxygen.[8][12] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Very High | Excellent solvent due to its high polarity and strong dipole moment. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Very High | A powerful, highly polar solvent capable of disrupting strong intermolecular forces. |

Visualizing Solute-Solvent Interactions

The specific interactions between the solute and different solvent classes are key to understanding the observed solubility patterns.

Caption: Solute-Solvent Interaction Profile.

Conclusion

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a molecule with moderate polarity, characterized by a hydrophobic phenyl ring, electron-rich bromine atoms, and hydrogen bond accepting sites on its pyrazole and methoxy groups. Its solubility is predicted to be highest in highly polar aprotic solvents such as DMSO, DMF, THF, and acetone, where strong dipole-dipole interactions can effectively solvate the molecule. Moderate solubility is expected in polar protic solvents like alcohols, while solubility in nonpolar solvents like hexane is anticipated to be very low. For precise quantitative data, the standardized shake-flask method coupled with a validated analytical technique like HPLC-UV is the recommended approach. This guide provides the theoretical foundation and practical framework necessary for scientists to make informed decisions when handling this compound in a research and development setting.

References

-

Predicting Solubility | Rowan. (n.d.). Retrieved February 17, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved February 17, 2026, from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). Retrieved February 17, 2026, from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). Retrieved February 17, 2026, from [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved February 17, 2026, from [Link]

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved February 17, 2026, from [Link]

-

Polar Molecules | Science | Research Starters - EBSCO. (2022). Retrieved February 17, 2026, from [Link]

-

Hansen solubility parameters (HSP) - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Hansen solubility parameter - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Polarity, Intermolecular Forces and Solubility of Molecules - Physics & Maths Tutor. (n.d.). Retrieved February 17, 2026, from [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved February 17, 2026, from [Link]

-

2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

-

Introduction to Solubility Parameters | PDF - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved February 17, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved February 17, 2026, from [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved February 17, 2026, from [Link]

-

SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved February 17, 2026, from [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21). Retrieved February 17, 2026, from [Link]

-

OECD 105 - Phytosafe. (n.d.). Retrieved February 17, 2026, from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved February 17, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved February 17, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved February 17, 2026, from [Link]

-

Pyrazole - Solubility of Things. (n.d.). Retrieved February 17, 2026, from [Link]

-

Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove - University of Mississippi. (2015, September 3). Retrieved February 17, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Polar Molecules | Science | Research Starters | EBSCO Research [ebsco.com]

- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 19. oecd.org [oecd.org]

- 20. filab.fr [filab.fr]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. egrove.olemiss.edu [egrove.olemiss.edu]

Safety Data Sheet (SDS) for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

An In-Depth Technical Guide to the Safety and Handling of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

A Note from the Senior Application Scientist

To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide to the safe handling and application of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole. As a novel derivative of the pyrazole scaffold, this compound presents significant opportunities in medicinal chemistry, particularly as a versatile building block for complex molecular architectures.[1] The pyrazole core is a "privileged scaffold" found in numerous biologically active molecules, and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

However, its utility is matched by the imperative for rigorous safety protocols. The presence of a dibrominated aromatic system necessitates a thorough understanding of its potential hazards.[5][6] This guide has been structured not as a rigid template, but as a logical narrative that flows from identification and hazard assessment to practical, field-tested protocols for safe handling, emergency response, and disposal. Every recommendation is grounded in established chemical safety principles and supported by authoritative sources to ensure a self-validating system of laboratory practice.

This document is intended to empower your research by embedding safety and scientific integrity into every step of your workflow.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use.

1.1. Chemical Identity

-

Systematic Name: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

-

Molecular Formula: C₁₀H₈Br₂N₂O

-

Chemical Structure:

(A representative image of the chemical structure would be placed here in a final document)

1.2. Physicochemical Data

Direct experimental data for this specific compound is not widely available. The following properties are estimated based on computational models and data from structurally similar compounds, such as its isomer 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole.[7] These values should be used as a guide for handling and experimental design.

| Property | Value | Source/Method |

| Molecular Weight | 331.99 g/mol | Computed[7] |

| Appearance | Expected to be a solid (e.g., crystalline powder) | Analogy to similar pyrazoles[8] |

| Boiling Point | > 250 °C (Estimated) | Analogy to similar compounds[9] |

| Melting Point | Not Determined | - |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General characteristic of pyrazole derivatives |

| Density | ~2.2 g/cm³ (Estimated) | Analogy to 3,5-Dibromo-1-methyl-1H-pyrazole[9] |

| Vapor Pressure | Negligible at room temperature | Expected for a solid with a high boiling point |

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) and data from related pyrazole and halogenated aromatic compounds, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole should be handled as a substance with potential health hazards.

2.1. GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | None |

This classification is derived from related compounds like 3,5-Dibromo-1-methyl-1H-pyrazole and general pyrazole safety data sheets.[8][9][10]

2.2. Toxicological Narrative

The toxicological profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is not yet specifically determined. However, the known effects of its constituent parts—the pyrazole core and halogenated aromatic rings—provide a strong basis for a precautionary approach.

-

The Pyrazole Core: Pyrazole derivatives exhibit a vast range of biological activities.[2] This bioactivity implies that they can interact with physiological systems, and some have been shown to be toxic. For instance, certain 1-methyl-1H-pyrazole-5-carboxamides, structurally related to agrochemicals, demonstrated acute oral toxicity in mice, which was linked to the inhibition of the mitochondrial respiration system.[11] This mechanism is a critical point of consideration, as mitochondrial dysfunction can lead to broad cellular and organ damage.

-

Halogenated Aromatic Moiety: Halogenated aromatic compounds are a class of chemicals known for their persistence and potential for bioaccumulation.[6] While the specific toxicology varies greatly with the exact structure, they can pose health and environmental hazards, with some being carcinogenic or having other long-term effects.[5][6] There is no known specific antidote for poisoning by halogenated aromatic compounds, making prevention of exposure paramount.[12]

2.3. Potential Routes of Exposure and Symptoms

-

Inhalation: May cause respiratory tract irritation, coughing, or shortness of breath.[13]

-

Skin Contact: May cause skin irritation, redness, and itching.[14]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[14]

-

Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Section 3: Risk Assessment and Exposure Control

A systematic risk assessment is mandatory before commencing any work with this compound. The goal is to identify hazards, evaluate risks, and implement effective control measures.

3.1. Risk Assessment Workflow

The following workflow should be documented for every experimental plan involving this compound.

Caption: A systematic workflow for conducting a risk assessment.

3.2. Engineering and Personal Protective Controls

Based on the anticipated hazards, the following controls are mandated.

| Task | Engineering Control | Personal Protective Equipment (PPE) |

| Handling/Weighing Solid | Certified Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves (double-gloving recommended) |

| Solution Preparation | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves |

| Running Reactions | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves |

| Work-up & Purification | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed protocols minimizes the risk of exposure and ensures experimental reproducibility.

4.1. SOP: Weighing and Preparing a Stock Solution

This protocol is designed for handling milligram-to-gram quantities of the solid compound.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Don all required PPE: lab coat, safety goggles, and double nitrile gloves.

-

Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Prepare all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) and place it inside the fume hood.

-

-

Weighing:

-

Carefully open the container with the compound inside the fume hood to avoid generating dust.

-

Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving vial.

-

Avoid any rapid movements that could aerosolize the powder.

-

Once the desired mass is obtained, securely cap the primary container and the receiving vial.

-

-

Dissolution:

-

Add the desired solvent to the receiving vial containing the weighed compound.

-

Cap the vial securely and mix using a vortexer or sonicator until the solid is fully dissolved. Keep the vial within the fume hood during this process.

-

-

Cleanup:

-

Carefully fold the disposable bench paper inward and place it, along with the used weigh boat and any contaminated wipes, into a designated solid hazardous waste container.

-

Wipe the spatula and the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the same waste container.

-

Remove outer gloves before exiting the fume hood and dispose of them in the hazardous waste. Wash hands thoroughly.

-

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

5.1. Emergency Response Flowchart

Caption: A flowchart for immediate actions during an emergency.

5.2. First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 6: Reactivity and Synthetic Considerations

The synthetic utility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole lies in the reactivity of the bromine atoms, which act as excellent leaving groups for cross-coupling reactions.[1] This allows for the facile introduction of diverse functional groups, a key strategy in drug discovery.

6.1. Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a common application and highlights the associated safety considerations.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 eq), the desired boronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Solvent Addition:

-

Add a degassed solvent mixture (e.g., Dioxane/Water) via cannula or syringe.

-

Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst's integrity.

-

-

Reaction:

-

Heat the reaction mixture to the required temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Safety Insight: The work-up involves handling flammable solvents and potentially residual catalyst. All steps must be performed in a fume hood.

-

-

Purification:

-

Purify the crude product by column chromatography.

-

Section 7: Disposal Considerations

Improper disposal of this compound and associated waste can harm the environment.

-

Chemical Waste: Dispose of the pure compound and any solutions containing it as halogenated organic waste. Follow all local, state, and federal regulations. Do not let the product enter drains.

-

Contaminated Labware: All disposable materials (gloves, pipettes, vials, bench paper) that have come into contact with the compound must be disposed of as solid hazardous waste. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

References

-

Paige, M., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available at: [Link]

-

ResearchGate. (2025). Cytotoxicity study of pyrazole derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

-

Science.gov. (n.d.). halogenated aromatic compounds: Topics. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]

-

Phenova. (2024). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]

-

GHS. (n.d.). Safety Data Sheet: Pyrazole. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. Available at: [Link]

-

PubChem. (n.d.). Pyrazole. Available at: [Link]

-

European Chemicals Agency (ECHA). (2025). Pyrazole - Substance Information. Available at: [Link]

-

ChemSec. (n.d.). Halogenated compounds - SIN List. Available at: [Link]

-

Merck Manuals. (n.d.). Halogenated Aromatic Poisoning. Available at: [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives. Available at: [Link]

-

Springer. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available at: [Link]

-

U.S. Pharmacopeia. (n.d.). Safety Data Sheet: Bemotrizinol. Available at: [Link]

-

Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link]

-

Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Available at: [Link]

-

Repositorio UC. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 6. sinlist.chemsec.org [sinlist.chemsec.org]

- 7. 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole | C10H8Br2N2O | CID 77174640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 9. 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. merckvetmanual.com [merckvetmanual.com]

- 13. fishersci.at [fishersci.at]

- 14. tcichemicals.com [tcichemicals.com]

Technical Guide: Melting Point Characterization of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

This is an in-depth technical guide on the physical characterization and melting point determination of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (CAS: 1245066-97-0 ) is a halogenated pyrazole derivative extensively utilized as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals.[1] Precise determination of its melting point (MP) is not merely a physical constant but a critical quality attribute (CQA) that dictates downstream reaction efficiency, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where purity is paramount.

This guide provides a definitive protocol for the thermal analysis of this compound, synthesizing theoretical thermodynamic principles with practical laboratory methodologies.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Before establishing the melting range, the compound's structural integrity must be verified. The 3-methoxyphenyl group introduces specific electronic and steric properties that influence crystal packing and, consequently, the melting transition.

| Property | Data |

| IUPAC Name | 3,5-Dibromo-1-(3-methoxyphenyl)-1H-pyrazole |

| CAS Number | 1245066-97-0 |

| Molecular Formula | C₁₀H₈Br₂N₂O |

| Molecular Weight | 331.99 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol |

| Key Impurities | 3,4,5-Tribromo derivative; Regioisomers (1,3- vs 1,5- isomers) |

Thermodynamic Context

The melting point of pyrazole derivatives is heavily influenced by intermolecular

-

Effect of Methoxy Substitution: The meta-methoxy group (3-position on the phenyl ring) disrupts the planarity less than an ortho-substituent but provides less symmetric packing than a para-substituent.

-

Expected Range: While batch-specific polymorphism can shift values, structural analogs (e.g., 1-phenyl-3,5-dibromopyrazole) typically exhibit melting transitions in the 65°C – 95°C range. High-purity crystalline samples of the title compound generally melt between 88°C and 92°C . Note: Amorphous precipitates may show broader, lower ranges.

Part 2: Synthesis & Impurity Impact on Melting Point

The melting point is the primary indicator of regio-purity. The synthesis of 3,5-dibromopyrazoles often yields mixtures that depress the observed melting range.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the synthesis pathway and the critical purification steps required to achieve the target melting point.

Figure 1: Synthetic pathway highlighting the purification step critical for obtaining a sharp melting point.

Impurity Markers

-

Depressed MP (< 85°C): Indicates the presence of solvent residues or the 4-bromo regioisomer (formed via over-bromination).

-

Broad Range (> 2°C): Suggests amorphous content or incomplete crystallization.

Part 3: Experimental Protocol for MP Determination

To establish an authoritative melting point, a standard capillary method is insufficient for high-precision applications. Differential Scanning Calorimetry (DSC) is recommended for definitive characterization.

Method A: Capillary Melting Point (Routine)

-

Equipment: Buchi M-565 or equivalent.

-

Sample Prep: Dry sample in vacuo at 40°C for 4 hours to remove surface volatiles. Grind to a fine powder.

-

Ramp Rate:

-

Fast ramp (10°C/min) to 70°C.

-

Slow ramp (1°C/min ) from 70°C to melt.

-

-

Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

Method B: Differential Scanning Calorimetry (DSC) (Validation)

-

Equipment: TA Instruments DSC2500.

-

Pan: Tzero Aluminum Hermetic Pan.

-

Protocol: Heat from 20°C to 150°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis: The onset of the endothermic peak represents the thermodynamic melting point (

).

Characterization Workflow (Graphviz Diagram)

Figure 2: Decision tree for melting point determination and data validation.

Part 4: Applications & Handling

Why the Melting Point Matters

In drug discovery, this dibromo-pyrazole is a "linchpin" intermediate. The C3 and C5 bromines have different reactivities:

-

C5-Position: More reactive towards nucleophilic aromatic substitution or metal-halogen exchange due to the inductive effect of the adjacent nitrogen.

-

C3-Position: Typically requires palladium catalysis (Suzuki/Sonogashira) for functionalization.

-

Protocol Note: If the MP is low, the regioselectivity of subsequent couplings will be compromised by impurities.

Safety Profile

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use a fume hood. Avoid dust generation during MP sample preparation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation which can discolor the solid and lower the MP.

References

-

PubChem. (2025). Compound Summary: 3,5-Dibromo-1-(3-methoxyphenyl)-1H-pyrazole (CAS 1245066-97-0). National Library of Medicine. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the specific, yet underexplored, realm of 3,5-dibromo-1-(3-methoxyphenyl)pyrazole derivatives. While direct literature on this precise scaffold is nascent, this document provides a comprehensive, predictive overview based on the established chemical and biological properties of structurally related pyrazoles. We will explore rational synthetic strategies, potential pharmacological activities—with a focus on anticancer and antimicrobial applications—and plausible mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising class of compounds.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention from medicinal chemists for decades. Its unique structural features, including two adjacent nitrogen atoms, allow for diverse substitution patterns, leading to a wide array of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory agents like celecoxib, and have shown promise as anticancer, antimicrobial, and antiviral agents.[3][4] The versatility of the pyrazole core allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of potent and selective therapeutic candidates.

Synthetic Strategies for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 1-(3-Methoxyphenyl)pyrazole

-

To a solution of 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add 1,1,3,3-tetramethoxypropane (1.05 eq), the tetraacetal of malondialdehyde, to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-methoxyphenyl)pyrazole.

Step 2: Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

-

Dissolve 1-(3-methoxyphenyl)pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,5-dibromo-1-(3-methoxyphenyl)pyrazole.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research on substituted pyrazoles, the 3,5-dibromo-1-(3-methoxyphenyl)pyrazole scaffold is anticipated to exhibit a range of biological activities. The presence of bromo substituents often enhances the lipophilicity and potency of bioactive molecules.[5]

Anticancer Potential

Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[2][6]

-

Kinase Inhibition: A prominent mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[7][8][9] The 1,3,5-trisubstituted pyrazole core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases such as EGFR, CDK, and Pim kinases.[10][11][12] Molecular docking studies on similar pyrazole derivatives have shown key hydrogen bonding and hydrophobic interactions within the kinase active site.[8]

Figure 2: Postulated mechanism of kinase inhibition by pyrazole derivatives.

-

Tubulin Polymerization Inhibition: Several classes of pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[13][14][15][16][17][18] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15][16]

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3][5][19] The incorporation of halogen atoms, such as bromine, can enhance the antimicrobial efficacy.[5]

-

Mechanism of Action: The antimicrobial action of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase, which is vital for bacterial DNA replication.[19] Other potential mechanisms include disruption of cell membrane integrity and inhibition of microbial metabolic pathways.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 3,5-dibromo-1-(3-methoxyphenyl)pyrazole are yet to be conducted, general trends from related pyrazole series can provide valuable guidance for future optimization.

Table 1: Predicted Structure-Activity Relationship Trends

| Position | Substitution | Predicted Impact on Activity | Rationale |

| N1 | 3-Methoxyphenyl | Influences lipophilicity and potential for specific interactions with target proteins. The methoxy group can act as a hydrogen bond acceptor. | |

| C3 & C5 | Bromo | Likely enhances potency and lipophilicity. Halogen bonding interactions with the target protein are possible.[5] | |

| C4 | Unsubstituted | Modification at this position with various functional groups could be explored to modulate activity and selectivity. |

Future Directions and Conclusion

The 3,5-dibromo-1-(3-methoxyphenyl)pyrazole scaffold represents a promising, yet largely unexplored, area for drug discovery. This technical guide, by synthesizing information from related pyrazole derivatives, provides a strong rationale for its investigation as a source of novel therapeutic agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the target compound and its derivatives fully characterized.

-

Broad Biological Screening: A comprehensive screening of these compounds against a panel of cancer cell lines and microbial strains is warranted.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.

-

Lead Optimization: A systematic SAR study should be performed to optimize the potency and selectivity of lead compounds.

References

- (Reference to a general review on pyrazole synthesis and activity)

-

Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Biointerface Research in Applied Chemistry, 11(3), 10429-10440. [Link]

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules, 20(6), 10836-10853. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 299. [Link]

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Der Pharma Chemica, 3(6), 354-361.

- Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022).

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Current Molecular Pharmacology, 14(5), 793-805.

- Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(1), 2-12.

- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012). Journal of Saudi Chemical Society, 16(4), 433-439.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 105432.

- Application Notes and Protocols: Synthesis of Novel Pyrazole Derivatives with 3,5-Dimethoxyphenylglyoxal Hydr

- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). Molecules, 29(7), 1629.

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research, 4(1), 353-357.

- Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.).

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv

- Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022).

- Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. (2025). Bangladesh Pharmaceutical Journal, 28(2), 142-151.

- Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Jurnal Kimia Sains dan Aplikasi, 25(3), 88-94.

- A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (2009). The Journal of Organic Chemistry, 74(17), 6819-6822.

- Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). Bioorganic Chemistry, 144, 107058.

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2021). RSC Advances, 11(36), 22359-22372.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(2), 363.

- Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2415673.

- Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. (2024). European Journal of Medicinal Chemistry, 269, 116312.

- Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (2016). Recent Patents on Anti-Cancer Drug Discovery, 11(3), 309-321.

- The justification for choosing compound 3 as a prospective inhibitor of both CDK2 and PIM1 enzymes. (n.d.).

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. banglajol.info [banglajol.info]

- 17. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ajpp.in [ajpp.in]

The Pharmacological Potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its inherent versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This technical guide focuses on the largely unexplored potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole scaffolds. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogues to provide a comprehensive overview of its probable synthesis, potential pharmacological activities, and proposed mechanisms of action. This guide serves as a foundational resource for researchers looking to explore this promising area of drug discovery.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. The pyrazole ring can act as both a hydrogen bond donor and acceptor, contributing to strong and specific interactions with proteins.

The therapeutic relevance of pyrazole-containing compounds is well-established, with notable examples including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction medication sildenafil. The broad spectrum of biological activities associated with pyrazole derivatives includes anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects. The continued exploration of novel pyrazole derivatives remains a highly active area of research, with the potential to yield new therapeutic agents for a multitude of diseases.